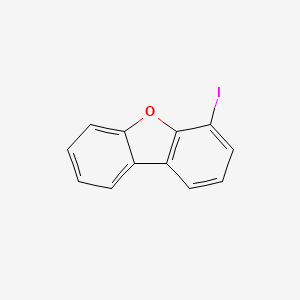

4-Iododibenzofuran

CAS No.: 65344-26-5

Cat. No.: VC4135035

Molecular Formula: C12H7IO

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65344-26-5 |

|---|---|

| Molecular Formula | C12H7IO |

| Molecular Weight | 294.09 g/mol |

| IUPAC Name | 4-iododibenzofuran |

| Standard InChI | InChI=1S/C12H7IO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |

| Standard InChI Key | ACEYZYYNAMWIIE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)I |

Introduction

Structural Overview and Fundamental Properties

Molecular Architecture

4-Iododibenzofuran consists of two benzene rings fused to a central furan ring, with an iodine atom substituted at the 4-position. This structural modification significantly alters the electronic properties of the parent dibenzofuran system, enhancing its susceptibility to electrophilic substitution reactions . The iodine atom’s large atomic radius (1.98 Å) and polarizability introduce steric and electronic effects that influence both reactivity and crystal packing .

Table 1: Key Physicochemical Properties

The compound’s crystalline nature and thermal stability (mp 73°C) make it suitable for applications requiring solid-phase reactivity . Predicted boiling points suggest volatility under reduced pressure, a property exploited in purification processes .

Synthetic Methodologies

Copper-Mediated Sequential Iodination/Cycloetherification

A breakthrough in 4-iododibenzofuran synthesis involves CuI-mediated sequential iodination and cycloetherification of o-arylphenols . This method enables direct C–H functionalization, bypassing pre-functionalized starting materials. Key steps include:

-

Iodination: Reaction of o-arylphenols with in the presence of CuI at 110°C.

-

Cycloetherification: Intramolecular cyclization facilitated by Cu(III) intermediates, as supported by DFT calculations .

This route achieves yields up to 85% and tolerates electron-withdrawing groups (NO, CN), enabling library diversification . For example, 4-nitro-o-arylphenols yield 4-iodo-2-nitrodibenzofurans, which serve as precursors for cross-coupling reactions .

Alternative Pathways

-

Halogen Exchange: Reacting dibenzofuran with in the presence of palladium catalysts under Ullmann conditions .

-

Directed Lithiation: Treatment of dibenzofuran with n-BuLi followed by quenching with , though this method suffers from regioselectivity challenges .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The iodine atom directs incoming electrophiles to the 2- and 6-positions due to its +M effect. Notable reactions include:

-

Suzuki Coupling: Pd-catalyzed cross-coupling with boronic acids to form biaryl systems .

-

Nucleophilic Aromatic Substitution: Displacement of iodine by amines or alkoxides under microwave irradiation .

Ring-Opening Reactions

Under harsh conditions (e.g., , 200°C), the furan ring undergoes hydrolysis to yield iodinated biphenyl derivatives, though this pathway is rarely exploited due to side reactions .

Industrial and Material Science Applications

Heat Transfer Fluids

Dibenzofuran derivatives are employed as thermal fluids in high-temperature reactors (up to 285°C) . The iodine substituent in 4-iododibenzofuran may improve thermal conductivity, though flammability risks require further evaluation .

Organic Electronics

Iodinated aromatics serve as precursors for conductive polymers. 4-Iododibenzofuran’s planar structure and halogen mobility make it a candidate for hole-transport materials in OLEDs .

Future Research Directions

-

Pharmacokinetic Studies: ADME profiling to assess oral bioavailability and blood-brain barrier penetration.

-

Catalytic Applications: Exploring Pd/Cu bimetallic systems for asymmetric functionalization.

-

Polymer Chemistry: Incorporating 4-iododibenzofuran into π-conjugated systems for optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume